3H-imidazo[4,5-c]pyridin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H2,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBJTSZBVISAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617809 | |
| Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2603-29-4 | |
| Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Approaches for 3h Imidazo 4,5 C Pyridin 6 Amine and Its Derivatives
Classical Condensation-Dehydration Reactions for Imidazo[4,5-c]pyridine Ring Formation
The cornerstone of imidazo[4,5-c]pyridine synthesis lies in the formation of the imidazole (B134444) ring fused to the pyridine (B92270) core. This is traditionally achieved through condensation-dehydration reactions, which remain a widely used and versatile approach. researchgate.netnih.gov
Condensation of Pyridine-3,4-diamine with Carboxylic Acids or Functional Equivalents
A prevalent and straightforward method for constructing the 2-substituted imidazo[4,5-c]pyridine scaffold involves the condensation of pyridine-3,4-diamine with a variety of carboxylic acids or their functional equivalents, such as orthoesters. researchgate.netnih.gov This reaction typically requires a dehydrating agent and is often carried out at elevated temperatures. Polyphosphoric acid (PPA) is a commonly employed reagent that serves as both a catalyst and a dehydrating agent. nih.gov For instance, the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid under reflux conditions for six hours yields 7-methyl-3H-imidazo[4,5-c]pyridine. nih.gov This method is particularly recommended for preparing derivatives with methyl substitutions on the pyridine ring. nih.gov
The use of functional equivalents of carboxylic acids, such as orthoformates, can also be effective. For example, the condensation of 3,4-diaminopyridine (B372788) with an orthoformate, catalyzed by ytterbium triflate, provides a pathway to the imidazo[4,5-c]pyridine core. nih.gov
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| 5-methyl-3,4-diaminopyridine, Formic acid (100%) | Reflux, 6h | 7-methyl-3H-imidazo[4,5-c]pyridine | Not specified | nih.gov |
| Pyridine-3,4-diamine, Carboxylic acid | Polyphosphoric acid (PPA), Elevated temperature | 2-substituted-imidazo[4,5-c]pyridine | ~75% | nih.gov |
| 3,4-diaminopyridine, Orthoformate | Ytterbium triflate | Imidazo[4,5-c]pyridine | Not specified | nih.gov |
Condensation with Aldehydes under Oxidative Conditions
An alternative classical approach involves the condensation of pyridine-3,4-diamine with aldehydes in the presence of an oxidizing agent. researchgate.netnih.gov This method allows for the introduction of a diverse range of substituents at the 2-position of the imidazopyridine ring, corresponding to the R-group of the aldehyde. A common procedure involves reacting 3,4-diaminopyridine with a benzaldehyde (B42025) derivative in the presence of sodium metabisulfite (B1197395) (Na2S2O5) to form the corresponding 2-(substituted-phenyl)imidazo[4,5-c]pyridine. nih.govrsc.org This initial product can then be further functionalized, for example, through alkylation reactions. nih.gov
The reaction mechanism is believed to proceed through the formation of a dihydro-imidazo[4,5-c]pyridine intermediate, which is subsequently oxidized to the aromatic imidazopyridine.
| Reactants | Reagents/Conditions | Product | Reference |
| 3,4-diaminopyridine, Substituted benzaldehydes | Na2S2O5 | 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines | nih.govrsc.org |
Microwave-Assisted Synthetic Strategies for Expedited Library Generation
To accelerate the pace of drug discovery, high-throughput synthesis methodologies are essential. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid generation of compound libraries, and its application to the synthesis of imidazo[4,5-c]pyridines and related structures is well-documented. researchgate.netnih.govscispace.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to cleaner reactions with higher yields compared to conventional heating methods. scispace.comeurjchem.com
For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids on a silica (B1680970) gel support is significantly expedited by microwave heating, producing libraries of 2-substituted imidazo[4,5-b]pyridines in good to excellent yields (71–92%) at a power of 100 W. nih.gov Similarly, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been achieved with reduced reaction times and higher yields using microwave assistance. scispace.comeurjchem.comresearchgate.net
The coupling of microwave heating with fluorous synthesis techniques has also been explored for the parallel synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrazine (B50134) libraries. nih.gov This combination allows for rapid reaction times and simplified purification through fluorous solid-phase extraction (F-SPE). nih.gov
| Reaction Type | Reagents/Conditions | Advantages | Reference |
| Condensation of 2-amino-3-hydroxypyridine and carboxylic acids | Silica gel support, 100 W microwave | Fast, high yields (71-92%) | nih.gov |
| Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Microwave irradiation | Reduced reaction times, higher yields, cleaner reactions | scispace.comeurjchem.comresearchgate.net |
| Multicomponent reaction followed by cross-coupling | Fluorous-tagged benzaldehydes, microwave heating, F-SPE purification | Rapid library synthesis, efficient purification | nih.gov |
Transition-Metal-Free Synthetic Approaches Employing Specific Reagents (e.g., HMDS)
While transition-metal-catalyzed reactions are prevalent in heterocyclic synthesis, the development of metal-free alternatives is a growing area of interest due to concerns about cost, toxicity, and metal contamination of the final products. For the synthesis of imidazopyridine-related structures, several transition-metal-free methods have been reported. rsc.orgresearchgate.net
One notable reagent in this context is hexamethyldisilazane (B44280) (HMDS), which can serve as an ammonia (B1221849) surrogate in various cyclization reactions. researchgate.net For example, HMDS has been used in the synthesis of 2,4,5-triarylimidazolines. researchgate.net While a direct application of HMDS for the synthesis of 3H-imidazo[4,5-c]pyridin-6-amine is not extensively documented in the reviewed literature, its utility in related heterocyclic systems suggests its potential as a nitrogen source in condensation reactions, possibly with precursors like dicarbonyl compounds to form the imidazole ring.
Tandem and Multicomponent Reactions in Imidazopyridine Synthesis
Tandem and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. These approaches are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. mdpi.comrsc.orgbeilstein-journals.org
A notable example is the one-pot tandem synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine (B167233). acs.org This sequence involves an initial SNAr reaction with a primary amine, followed by reduction of the nitro group with zinc, and subsequent condensation with an aldehyde in a H2O-IPA medium. acs.org This process benefits from the dual electrophile-nucleophile activation ability of water. acs.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for the synthesis of imidazo[1,2-a]pyridines, which can be followed by other reactions, such as the Ugi reaction, to create complex peptidomimetic structures. mdpi.combeilstein-journals.org
| Reaction Type | Starting Materials | Key Steps | Product | Reference |
| One-pot tandem reaction | 2-chloro-3-nitropyridine, primary amine, aldehyde | SNAr, nitro reduction, condensation | 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | acs.org |
| Tandem GBB and Ugi reactions | Aminopyridine, aldehyde, isocyanide, carboxylic acid, amine | Multicomponent condensation | Imidazo[1,2-a]pyridine-containing peptidomimetics | beilstein-journals.org |
| Tandem Strecker/C(sp3)–H amination | Pyridine-2-carboxaldehydes, benzylamines, NH4SCN | I2O5 promoted multicomponent reaction | Cyano-functionalized imidazo[1,5-a]pyridines | rsc.org |
Green Chemistry Principles and Environmentally Benign Solvent Systems in Synthetic Route Design (e.g., H2O-IPA, glycerol)
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous substances, and improving energy efficiency. The use of environmentally benign solvents is a key aspect of this paradigm shift. mdpi.comkeyorganics.net
Water and mixtures of water with alcohols like isopropanol (B130326) (IPA) have been successfully employed as green solvent systems for the synthesis of imidazopyridines. As mentioned previously, the tandem synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine proceeds efficiently in a H2O-IPA mixture. acs.org This solvent system not only reduces the environmental impact but also facilitates the reaction sequence. acs.org
Glycerol, a biodegradable, non-toxic, and renewable solvent, has also shown promise in various organic transformations, including those relevant to heterocyclic synthesis. libretexts.org While specific examples of its use for the synthesis of this compound are not prominent in the reviewed literature, its properties make it an attractive alternative to conventional polar aprotic solvents.
Furthermore, the use of microwave irradiation, as discussed in section 2.2, aligns with green chemistry principles by reducing energy consumption and reaction times. researchgate.netnih.gov The development of catalyst systems that are non-toxic and can be used in low loadings, such as phosphotungstic acid (HPW) for GBB reactions, also contributes to the greening of imidazopyridine synthesis. researchgate.net
| Green Chemistry Approach | Example Application | Benefits | Reference |
| Use of H2O-IPA solvent system | Tandem synthesis of imidazo[4,5-b]pyridines | Environmentally benign, facilitates reaction | acs.org |
| Microwave-assisted synthesis | Various imidazopyridine syntheses | Reduced energy consumption and reaction times | researchgate.netnih.gov |
| Use of green catalysts | Phosphotungstic acid (HPW) for GBB reactions | Economical, non-toxic, low catalyst loading | researchgate.net |
Regioselective Synthesis and Alkylation Studies of the Imidazo[4,5-c]pyridine Ring System
The synthesis of derivatives of the 3H-imidazo[4,5-c]pyridine ring system is often complicated by the potential for reactions to occur at multiple sites on the molecule, a challenge known as regioselectivity. The nitrogen atoms in the fused ring structure are particularly susceptible to alkylation, a common method for modifying the compound. The precise location of this modification can be controlled through careful selection of reagents and reaction conditions.
In the case of the related compound, 1H-imidazo[4,5-c]pyridine, alkylation has been shown to yield a mixture of products. For instance, the reaction of 1H-imidazo[4,5-c]pyridine with methyl iodide leads to the formation of three different methylated isomers. The distribution of these isomers is dependent on the solvent used, as detailed in the table below.
Table 1: Isomer Distribution in the Methylation of 1H-Imidazo[4,5-c]pyridine
| Isomer | % in Ethanol | % in Acetonitrile | % in Dimethylformamide |
|---|---|---|---|
| 1-Methyl-1H-imidazo[4,5-c]pyridine | 39 | 28 | 21 |
| 3-Methyl-3H-imidazo[4,5-c]pyridine | 34 | 43 | 48 |
| 5-Methyl-5H-imidazo[4,5-c]pyridinium iodide | 27 | 29 | 31 |
This demonstrates the significant influence of the reaction environment on the outcome of synthetic procedures involving the imidazo[4,5-c]pyridine core. Further research has explored the alkylation of various substituted imidazo[4,5-c]pyridines, revealing that the nature and position of existing functional groups can also direct the site of subsequent reactions.
Specialized Routes for Functionalized Imidazo[4,5-c]pyridine Derivatives (e.g., 4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine)
The synthesis of specific, functionalized derivatives of this compound often necessitates the development of specialized synthetic routes. A prime example is the creation of 4-chloro-3H-imidazo[4,5-c]pyridin-6-amine, a key intermediate in the synthesis of various bioactive molecules.
One established method for the synthesis of this compound begins with 2,6-dichloro-3-nitropyridine (B41883). The synthetic pathway involves the following key transformations:
Amination: The 2,6-dichloro-3-nitropyridine is first reacted with aqueous ammonia, leading to the selective replacement of the chlorine atom at the 2-position with an amino group, yielding 2-amino-6-chloro-3-nitropyridine (B151482).
Reduction: The nitro group of 2-amino-6-chloro-3-nitropyridine is then reduced to an amino group, forming 2,3-diamino-6-chloropyridine.
Cyclization: The resulting diamine is subsequently cyclized using formic acid, which leads to the formation of the imidazole ring, affording 6-chloro-1H-imidazo[4,5-b]pyridine.
Nitration and Rearrangement: The final steps involve nitration of the pyridine ring followed by a Dimroth rearrangement to yield the desired 4-chloro-3H-imidazo[4,5-c]pyridin-6-amine.
This multi-step process highlights the intricate chemical manipulations required to produce functionalized imidazo[4,5-c]pyridine derivatives with a high degree of purity and in good yield.
Chemical Reactivity, Transformation Pathways, and Derivative Functionalization of 3h Imidazo 4,5 C Pyridin 6 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system exhibits a nuanced reactivity profile towards substitution reactions, influenced by the electronic properties of both the pyridine (B92270) and imidazole (B134444) rings. The presence of the electron-donating amino group at the C6 position further modulates this reactivity.
Electrophilic Substitution: The pyridine part of the scaffold is generally electron-deficient, making electrophilic substitution challenging. However, the fused imidazole ring can influence the electron distribution. Halogenation, a common electrophilic substitution, can be achieved under specific conditions. For instance, the synthesis of 2-halo-imidazo[4,5-b]pyridines has been accomplished through methods involving halogenating agents like N-iodosuccinimide (NIS) or carbon tetrabromide. nih.gov
Nucleophilic Substitution: Nucleophilic substitution reactions are more common on the pyridine ring of the imidazo[4,5-c]pyridine system, especially when a leaving group such as a halogen is present. For example, in the synthesis of 3-deazaspongosine, a key step involves the nucleophilic displacement of a chloride at the 6-position by hydrazine. researchgate.net This reaction highlights the susceptibility of halogenated imidazopyridines to nucleophilic attack, a critical strategy for introducing nitrogen-based substituents.
The reactivity can be summarized in the following table:
Table 1: Substitution Reactions on the Imidazo[4,5-c]pyridine Core| Reaction Type | Reagents/Conditions | Position(s) of Reaction | Product Type |
|---|---|---|---|
| Halogenation | N-Iodosuccinimide (NIS), Carbon Tetrabromide | 2-position | 2-Halo-imidazo[4,5-b]pyridines |
| Nucleophilic Displacement | Hydrazine | 6-position (with Cl leaving group) | 6-Hydrazinyl-imidazo[4,5-c]pyridine |
Annulation and Fused Ring-Forming Reactions to Construct Polyheterocyclic Systems
Annulation reactions involving the 3H-imidazo[4,5-c]pyridin-6-amine core are pivotal for constructing complex, polyheterocyclic systems with potential biological activities. These reactions often leverage the nucleophilicity of the amino group or the imidazole nitrogens to build new rings.
One prominent strategy involves the condensation of a diamine precursor, such as pyridine-3,4-diamine, with various electrophilic partners. nih.gov While not starting directly from this compound, this foundational reaction that forms the imidazo[4,5-c]pyridine ring is a type of annulation. The reaction of pyridine-3,4-diamine with reagents like orthoesters, catalyzed by ytterbium triflate, leads to the formation of the imidazole ring fused to the pyridine core. nih.gov
More advanced annulation strategies build upon the pre-formed imidazopyridine scaffold. Palladium-catalyzed C-H/C-H [3+2] annulation of imidazopyridines with 2-bromobenzoic acids has been reported to construct ring-fused imidazo[1,2-a]pyridine (B132010) architectures. acs.org This modern synthetic method creates polycyclic systems with potential applications as fluorescent molecular scaffolds. acs.org Another approach involves the thermal opening of a acs.orgnih.govtriazin-4(3H)-one ring, which can undergo a [4+2]-cycloaddition with pyridine derivatives to form complex naphtho[2,3-H]pyrido[2,1-b]quinazoline systems. nih.gov While this example uses pyridine itself, the principle of using a nitrogen heterocycle in a cycloaddition to build fused systems is a relevant concept.
Table 2: Annulation Reactions for Polyheterocycle Synthesis
| Starting Material(s) | Reagent(s)/Catalyst | Reaction Type | Resulting System |
|---|---|---|---|
| Pyridine-3,4-diamine, Orthoformate | Ytterbium triflate | Condensation/Annulation | Imidazo[4,5-c]pyridine |
| Imidazopyridine, 2-Bromobenzoic acid | Palladium/Norbornene | C-H/C-H [3+2] Annulation | Ring-fused Imidazo[1,2-a]pyridine |
| Anthra[1,2-d] acs.orgnih.govtriazine-4,7,12(3H)-trione, Pyridine | Heat | Thermal ring opening/[4+2]-cycloaddition | Naphtho[2,3-H]pyrido[2,1-b]quinazoline |
Strategies for Introducing Diverse Substituents and Creating Libraries
The generation of chemical libraries based on the this compound scaffold is a key objective in drug discovery. Various strategies are employed to introduce diverse functional groups, enabling the exploration of structure-activity relationships.
A fundamental approach involves the initial synthesis of the core scaffold from precursors like 3,4-diaminopyridine (B372788), followed by derivatization. nih.gov The most common methods for forming the imidazole ring involve condensation with carboxylic acids or their equivalents, such as orthoesters or aldehydes under oxidative conditions. nih.gov
Once the imidazo[4,5-c]pyridine core is formed, further functionalization can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are powerful tools for introducing aryl or heteroaryl groups. nih.gov These reactions are often performed on halogenated imidazopyridine intermediates and can be enhanced by microwave irradiation to rapidly generate a library of derivatives. nih.gov For example, PdCl2(PCy3)2 has been used as an efficient catalyst for copper- and amine-free Sonogashira cross-coupling reactions of 2-halo-3-alkyl imidazo[4,5-b]pyridines. nih.gov
Another strategy for diversification is the Ugi-Zhu three-component reaction (UZ-3CR), which can be used to synthesize complex polyheterocyclic compounds in a highly efficient manner. nih.gov This multicomponent reaction approach allows for the rapid assembly of molecules with significant structural diversity from simple building blocks. nih.gov
Table 3: Library Generation Strategies
| Strategy | Key Reaction | Reagents/Catalyst | Type of Diversity Introduced |
|---|---|---|---|
| Cross-Coupling | Suzuki-Miyaura | (A-taphos)2PdCl2 | Aryl/heteroaryl substituents |
| Cross-Coupling | Sonogashira | PdCl2(PCy3)2 | Alkynyl substituents |
| Multicomponent Reaction | Ugi-Zhu 3CR | Aldehyde, Amine, Isocyanide | Complex side chains and fused rings |
| Core Formation | Condensation | Carboxylic acids, Aldehydes | Substituents on the imidazole ring |
Reaction Mechanisms and Intermediates in Derivatization Processes
Understanding the reaction mechanisms and the intermediates involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.
In the formation of the imidazo[4,5-c]pyridine ring via condensation of 3,4-diaminopyridine with a carboxylic acid equivalent, the reaction typically proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration. nih.gov When aldehydes are used, the mechanism involves the formation of a Schiff base, followed by an oxidative cyclization.
For palladium-catalyzed cross-coupling reactions, the mechanism follows the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A notable mechanistic aspect was identified in the palladium/norbornene-catalyzed C-H/C-H annulation, where a six-membered C-ANP intermediate is formed. acs.org This is a departure from the classic five-membered palladacycles seen in traditional Catellani-type reactions. acs.org
In the Ugi-Zhu reaction, the mechanism begins with the condensation of an aldehyde and an amine to form a Schiff base. nih.gov This is followed by a nucleophilic attack from an isocyanide, leading to a nitrilium cation intermediate. nih.gov This intermediate then undergoes further reactions to generate the final complex product. nih.gov
The thermolysis of triazinones in the presence of pyridines to form fused systems is proposed to proceed through the formation of an iminoketene intermediate. nih.gov This highly reactive species then undergoes a [4+2]-cycloaddition with the pyridine ring, leading to the construction of the new heterocyclic system. nih.gov
Table 4: Key Intermediates in Derivatization Reactions
| Reaction Type | Key Intermediate(s) | Description |
|---|---|---|
| Imidazole Ring Formation (from aldehyde) | Schiff Base | Formed from the condensation of an amine and an aldehyde. |
| Palladium-Catalyzed Annulation | Six-membered C-ANP intermediate | A palladacycle that differs from the classical five-membered intermediates in Catellani reactions. acs.org |
| Ugi-Zhu 3CR | Nitrilium cation | Formed from the attack of an isocyanide on a Schiff base. nih.gov |
| Thermal Annulation (from triazinone) | Iminoketene | A highly reactive species generated by thermal ring opening. nih.gov |
Spectroscopic and Advanced Structural Elucidation Techniques for 3h Imidazo 4,5 C Pyridin 6 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazopyridine derivatives, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy is instrumental in identifying the number and types of protons in a molecule, as well as their neighboring atoms. For imidazo[4,5-c]pyridine and its analogues, the aromatic protons on both the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts, typically in the downfield region of the spectrum. The coupling patterns between adjacent protons (spin-spin coupling) are crucial for determining the substitution pattern on the heterocyclic core. For instance, the presence of doublets and triplets can help to deduce the relative positions of substituents. In some cases, the NH proton of the imidazole ring can be observed, often as a broad singlet, although its visibility can be affected by the solvent and concentration.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the 3H-imidazo[4,5-c]pyridin-6-amine structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. Aromatic and heteroaromatic carbons typically resonate in the range of 100-160 ppm. The signals for carbons in the imidazole and pyridine rings can be assigned based on established correlations and by using advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals. These 2D NMR experiments are invaluable for unambiguously assigning the complex spectra of substituted imidazopyridine analogues. rsc.orgmdpi.comresearchgate.netmdpi.com
For example, in a study of 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, the ¹H NMR spectrum showed signals for the pyridine protons at δ 7.50-7.52 ppm and 8.15 ppm, and the NH proton at 8.80 ppm. researchgate.net The ¹³C NMR spectrum of the same compound displayed signals for the carbon atoms in the ranges of 119.0-161.7 ppm. researchgate.net
Interactive Data Table: Representative NMR Data for Imidazopyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 7.50-7.52 (d, 2H, Ar-H), 7.90-7.92 (d, 2H, Ar-H), 8.15 (s, 1H, pyridine), 8.80 (s, 1H, NH) | 119.0, 128.5, 129.6, 131.8, 132.5, 134.7, 138.5, 148.1, 150.4, 161.7 | researchgate.net |
| 7-methyl-2-phenylimidazo[1,2-a]pyridine | 2.4 (s, 3H), 6.61 (dd, J = 1.83, 6.71 Hz, 1H), 7.31-7.36(m, 1H), 7.38-7.41 (m, 1H), 7.42-7.47 (m, 2h), 7.77 (s, 1H), 7.98-8.00 (m, 3H) | 21.4, 107.5, 115.1, 115.8, 124.7, 125.9, 127.8, 128.7, 133.8, 135.7, 145.3, 14.1 | rsc.org |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (B1298765) | 6.79 (td, J = 0.92, 6.71 Hz, 1H), 7.11-7.16 (m, 2H), 7.17- 7.21 (m, 1H), 7.64 (dd, J = 0.92, 8.8 Hz, 1H), 7.81 (s,1H), 7.91-7.96 (m, 2H), 8.12 (dt, J = 1.22, 6.71 Hz, 1H) | 107.7, 112.5, 115.6 (d, JC-F = 21.8 Hz); 117.5, 124.7, 125.5, 127.7 (d, JC-F = 8.1 Hz), 130.0 (d, JC-F = 3.63 Hz), 145.4 (d, JC-F = 90.83 Hz), 161.7, 163.7 | rsc.org |
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com Different ionization techniques can be employed for the analysis of imidazopyridine derivatives.
Electron Ionization Mass Spectrometry (EI-MS) often leads to extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation patterns can be complex but offer valuable structural information. For instance, the cleavage of the imidazopyridine ring system can reveal the nature and position of substituents. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts. rsc.orgmdpi.comresearchgate.net This is particularly useful for confirming the molecular weight of the parent compound. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org The fragmentation of the protonated molecule in the gas phase, often induced by collision-induced dissociation (CID), can be studied to further confirm the structure. researchgate.netmdpi.com
For example, the ESI-MS spectrum of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine showed a peak at m/z 213 (M+1)⁺, confirming its molecular weight. rsc.org HRMS analysis of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine calculated for C₁₃H₁₀FN₂ gave a value of 213.0828 [M+H]⁺, which was found to be 213.0822, confirming the elemental composition. rsc.org
Interactive Data Table: Mass Spectrometry Data for Imidazopyridine Derivatives
| Compound | Ionization Method | m/z (Observed) | Molecular Formula (Calculated) | Reference |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | EI-MS | 308.50 | C₁₂H₇BrClN₃ | researchgate.net |
| 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine | ESI-MS | 213 (M+1)⁺ | C₁₅H₁₄N₂O₂ | rsc.org |
| 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | HRMS (ESI) | 213.0822 [M+H]⁺ | C₁₃H₁₀FN₂ (213.0828) | rsc.org |
| 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-nitro-2H-chromen-2-imine | ESI-MS | 323.02 [M+1]⁺ | C₁₆H₁₀N₅O₃ | irb.hr |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.netyoutube.com The IR spectrum of this compound and its analogues will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key vibrational modes to look for in the IR spectra of these compounds include:
N-H stretching: The N-H bond of the amine group and the imidazole ring will typically show absorption in the region of 3100-3500 cm⁻¹. The primary amine (NH₂) will show two bands in this region.
C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N bonds in the imidazole and pyridine rings, as well as the C=C bonds in the aromatic system, will appear in the 1400-1650 cm⁻¹ region. researchgate.net
C-N stretching: The C-N stretching vibrations of the amine group and the heterocyclic rings will absorb in the 1250-1350 cm⁻¹ range.
Out-of-plane bending: The C-H out-of-plane bending vibrations in the aromatic rings, which appear in the 650-900 cm⁻¹ region, can provide information about the substitution pattern.
For example, the FT-IR spectrum of 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine showed characteristic peaks at 3137 cm⁻¹ (N-H), 1653 cm⁻¹ (C=N), and 1464 cm⁻¹ (C=C). researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for Imidazopyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretching | 3100-3500 | researchgate.net |
| Aromatic (C-H) | Stretching | >3000 | |
| Imidazole/Pyridine (C=N) | Stretching | 1400-1650 | researchgate.net |
| Aromatic (C=C) | Stretching | 1400-1650 | researchgate.net |
| Amine/Heterocycle (C-N) | Stretching | 1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds like this compound, the most common transitions are π → π* and n → π*.
The UV-Vis spectrum of an imidazopyridine derivative will typically show one or more strong absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore and can be influenced by substituents on the heterocyclic core and the solvent polarity. irb.hr
UV-Vis spectroscopy is also a useful tool for monitoring the progress of chemical reactions. For example, the formation of a conjugated product can be followed by observing the appearance of a new absorption band at a longer wavelength.
In a study of imidazo[4,5-b]pyridine derived iminocoumarins, the photophysical properties were characterized using UV-Vis spectroscopy in various solvents, revealing that both solvent polarity and the nature of substituents significantly influence the spectral responses. irb.hr
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the calculated theoretical percentages for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the assigned molecular formula. researchgate.netirb.hr
For instance, for the compound 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-nitro-2H-chromen-2-imine, the calculated elemental analysis for C₁₆H₁₁N₅O₃ was C, 59.81%; H, 3.45%; N, 21.80%. The found values were C, 59.77%; H, 3.42%; N, 21.83%, which are in excellent agreement with the calculated values, thus confirming the molecular formula. irb.hr
Structure Activity Relationship Sar Investigations of 3h Imidazo 4,5 C Pyridin 6 Amine Analogues in in Vitro Biological Systems
Modulation of Kinase Activities (e.g., CDK2, PARP, ALK) in In Vitro Assays
Derivatives of the imidazo[4,5-c]pyridine scaffold have demonstrated significant potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and division.
Cyclin-Dependent Kinase 2 (CDK2) and Aurora B Kinase: Certain imidazopyridine derivatives have shown inhibitory activity against both CDK2 and Aurora B kinases, with potencies in the nanomolar to low micromolar range. nih.gov Comprehensive modifications at the C6 position of the imidazopyridine ring have led to derivatives with enhanced inhibitory potency against both of these kinases. nih.gov
Poly(ADP-ribose) Polymerase (PARP): A series of imidazo[4,5-c]pyridines has been developed that exhibit moderate to good inhibitory activity against PARP. nih.gov One particular compound from this series demonstrated an IC₅₀ value of 8.6 nM. nih.gov These PARP inhibitors have been shown to increase the sensitivity of tumor cells to chemotherapy agents like temozolomide (B1682018) in human tumor cell lines. nih.gov
c-Met Kinase: The imidazolopyridine ring has been identified as a novel scaffold for c-Met hinge-binding inhibitors. nih.gov A series of these derivatives was synthesized and studied, leading to a compound with excellent enzymatic and cellular activity, good metabolic stability in vitro, and favorable pharmacokinetic properties. nih.gov
DNA-Dependent Protein Kinase (DNA-PK): A novel class of imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors has been discovered. nih.gov Extensive SAR studies led to the identification of a compound that is a potent DNA-PK inhibitor with excellent selectivity over related PI3K and PIKK family kinases. nih.gov This compound demonstrated robust radiosensitization of a broad range of cancer cells in vitro. nih.gov
Table 1: In Vitro Kinase Inhibitory Activity of Selected Imidazo[4,5-c]pyridine Analogues
| Compound/Derivative | Target Kinase | Activity (IC₅₀) | Reference |
| Imidazo[4,5-c]pyridine Derivative | PARP | 8.6 nM | nih.gov |
| Imidazo[4,5-c]pyridine-2-one Derivative | DNA-PK | Potent nM inhibitor | nih.gov |
| Imidazopyridine Derivative | CDK2 / Aurora B | 0.004–0.046 µM | nih.gov |
| Imidazolopyridine Derivative | c-Met | Potent enzymatic and cellular activity | nih.gov |
Antiviral Activities in Pre-clinical In Vitro Models (e.g., Bovine Viral Diarrhea Virus)
The imidazo[4,5-c]pyridine scaffold has also been investigated for its antiviral properties, particularly against Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate model for the Hepatitis C Virus (HCV). nih.gov
Researchers have developed a series of imidazo[4,5-c]pyridines and tested them against BVDV. nih.gov Through extensive modifications, a highly active and selective molecule against BVDV was identified. nih.gov It was observed that the presence of a fluorine atom on the phenyl ring at the 2-position led to a decrease in activity. nih.gov Furthermore, large substituents on the benzyl (B1604629) group were associated with reduced activity. nih.gov The mechanism of action for the active compound was determined to be the interaction with the viral RNA-dependent RNA polymerase. nih.gov
Other studies have also shown that various compounds can inhibit BVDV replication in vitro. For instance, bromuridin, acyclovir, ribavirin, and methisazonum have been shown to significantly inhibit the virus. nih.gov Phosprenil, polyprenolum, and gossypolum also demonstrated antiviral activity against BVDV. nih.gov
Antiproliferative Effects on Various Human Cancer Cell Lines (In Vitro Studies)
A significant area of research for 3H-imidazo[4,5-c]pyridin-6-amine analogues has been their potential as anticancer agents. Numerous studies have demonstrated the antiproliferative effects of these compounds across a variety of human cancer cell lines.
Breast Cancer: Derivatives of 3H-imidazo[4,5-b]pyridine have shown notable anticancer activity against MCF-7 and BT-474 breast cancer cell lines. researchgate.netscite.ai In one study, compounds with an N-hydroxy-carboximidamide group on a phenyl ring at the C2 position of an imidazopyridine demonstrated high cytotoxic activity against the MCF-7 cell line, with an IC₅₀ of 0.082 µM. nih.gov Substitution of the nitrogen atom in the hydroxycarboximidamide group with an alkyl chain significantly reduced this activity. nih.gov
Colon Carcinoma: Certain bromo-substituted imidazo[4,5-b]pyridines bearing an unsubstituted amidino group or a 2-imidazolinyl group at the phenyl ring have shown potent and selective activity against colon carcinoma (SW620) cells, with IC₅₀ values of 0.4 µM and 0.7 µM, respectively. mdpi.com
Leukemia, Cervical, and Liver Cancer: One particular imidazo[4,5-c]pyridine derivative exhibited impressive cytotoxic activity against MCF-7, HeLa (cervical cancer), and HepG2 (liver cancer) cancer cell lines with GI₅₀ values of 0.51 ± 0.08, 0.02 ± 0.65, and 0.03 ± 0.15 µM, respectively. researchgate.net
General Anticancer Activity: Several 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against MCF-7, MDA-MB-468 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma) cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-c]pyridine Analogues
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| N-hydroxy-carboximidamide derivative | MCF-7 (Breast) | 0.082 µM | nih.gov |
| Bromo-substituted amidino derivative | SW620 (Colon) | 0.4 µM | mdpi.com |
| Bromo-substituted 2-imidazolinyl derivative | SW620 (Colon) | 0.7 µM | mdpi.com |
| Imidazo[4,5-c]pyridine derivative 4f | MCF-7 (Breast) | 0.51 ± 0.08 µM (GI₅₀) | researchgate.net |
| Imidazo[4,5-c]pyridine derivative 4f | HeLa (Cervical) | 0.02 ± 0.65 µM (GI₅₀) | researchgate.net |
| Imidazo[4,5-c]pyridine derivative 4f | HepG2 (Liver) | 0.03 ± 0.15 µM (GI₅₀) | researchgate.net |
Antimicrobial Activities (Antibacterial and Antifungal) Against Select Strains (In Vitro)
Analogues of 3H-imidazo[4,5-c]pyridine have also been evaluated for their antimicrobial properties, demonstrating activity against both bacterial and fungal strains.
Antibacterial Activity:
Some imidazo[4,5-b]pyridine derivatives have shown prominent antibacterial activity. researchgate.netscite.ai
One compound was found to be efficient in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Another study found that Gram-positive bacteria like Bacillus cereus were more sensitive to certain imidazo[4,5-b]pyridine derivatives compared to Gram-negative bacteria such as Escherichia coli. mdpi.com
However, a series of amidino-substituted imidazo[4,5-b]pyridines were largely devoid of antibacterial activity, with the exception of one derivative that showed moderate activity against E. coli with a MIC of 32 µM. mdpi.com
Antifungal Activity:
A particular imidazo[4,5-c]pyridine derivative demonstrated more efficient antifungal activity against Trichophyton mentagrophytes than the standard drug clotrimazole, with a MIC of 2 µg/mL. researchgate.net
Some imidazo[4,5-b]pyridine derivatives have also shown antifungal activity. researchgate.netscite.ai
Table 3: In Vitro Antimicrobial Activity of Selected Imidazo[4,5-c]pyridine Analogues
| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |
| Imidazo[4,5-c]pyridine derivative 4f | Trichophyton mentagrophytes | 2 µg/mL | researchgate.net |
| Amidino-substituted derivative 14 | Escherichia coli | 32 µM | mdpi.com |
Receptor Antagonism and Agonism Studies (e.g., Adenosine (B11128) Receptors, GABA A Receptors) in In Vitro Binding Assays
The imidazopyridine core is a known pharmacophore that can interact with various receptors in the central nervous system.
GABAA Receptors: Imidazopyridines are generally known as GABAA receptor agonists. nih.gov Bamaluzole, which contains an imidazo[4,5-c]pyridine system, is a GABAA receptor agonist that was patented as an anticonvulsant. nih.gov
Adenosine Receptors: While specific data on adenosine receptor antagonism for this compound is limited in the provided context, the broader class of imidazopyridines has been studied for its interaction with various receptors.
Enzyme Inhibition Mechanisms (e.g., Cathepsin S, DNA Gyrase B, VEGFR-2)
Beyond kinases, imidazo[4,5-c]pyridine analogues have been shown to inhibit other key enzymes involved in various disease processes.
Cathepsin S: 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have been identified as potent and selective inhibitors of Cathepsin S. nih.govresearchgate.net One derivative containing an ethoxy group showed a high activity with a Cathepsin S IC₅₀ of 25 nM while maintaining good selectivity over Cathepsin K. researchgate.net
VEGFR-2: While not directly focused on this compound, related heterocyclic scaffolds like furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) have been designed as VEGFR-2 inhibitors. nih.gov This suggests the potential for imidazopyridine scaffolds to also target this key enzyme in angiogenesis.
DNA Gyrase B: There is no specific information in the provided search results directly linking this compound analogues to the inhibition of DNA Gyrase B.
Influence of Substituent Position, Steric, and Electronic Nature on In Vitro Biological Potency
The biological activity of this compound analogues is highly dependent on the nature and position of various substituents.
Position of Substituents:
Comprehensive modification of the substituent at the C6 position of the imidazopyridine ring has been shown to significantly impact the potency of CDK2/Aurora B kinase inhibitors. nih.gov
In a series of PI3Kα inhibitors, exploring different amines on the 2-position of the imidazo[1,2-a]pyridine (B132010) core influenced both potency and physicochemical properties. semanticscholar.org
Steric and Electronic Effects:
In antiviral studies against BVDV, the presence of a fluorine atom (an electron-withdrawing group) on the phenyl ring at the 2-position decreased activity. nih.gov
Large, bulky substituents on the benzyl group also led to a reduction in antiviral activity, indicating a steric hindrance effect. nih.gov
For antiproliferative activity, the substitution of a nitrogen atom in a hydroxycarboximidamide group with an alkyl chain (an electron-donating group) significantly reduced cytotoxicity. nih.gov
The substitution of the pyridine (B92270) nucleus with bromine markedly increased the antiproliferative activity of tested imidazo[4,5-b]pyridines. mdpi.com
Computational Chemistry and Theoretical Studies on 3h Imidazo 4,5 C Pyridin 6 Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Tautomerism Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For the imidazo[4,5-c]pyridine core, DFT calculations are essential for understanding its stability, aromaticity, and reactivity patterns. Studies on related imidazopyridine systems demonstrate that DFT, often using the B3LYP functional, can accurately predict molecular geometries and vibrational frequencies. researchgate.net
A key aspect of the imidazo[4,5-c]pyridine system is tautomerism, as the proton on the imidazole (B134444) ring can reside on different nitrogen atoms. Theoretical calculations are employed to determine the relative energies of these tautomers, predicting the most stable form in various environments. researchgate.net For instance, in a study of related imidazo[4,5-b]pyridine derivatives, DFT calculations were used to determine that the N1-H tautomer was more stable than the N3-H tautomer. uctm.edu
Furthermore, DFT is used to calculate global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability, whereas a small gap suggests higher reactivity. scirp.org These calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. scirp.orgacs.org
Table 1: Representative DFT-Calculated Electronic Properties for Imidazopyridine Derivatives Note: This table presents example data from studies on related imidazopyridine scaffolds to illustrate the parameters typically calculated. Specific values for 3H-imidazo[4,5-c]pyridin-6-amine would require a dedicated study.
| Parameter | Description | Typical Calculated Value Range | Reference |
|---|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV | uctm.edumdpi.com |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | uctm.edumdpi.com |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | 3.5 to 4.5 eV | mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.7 to 2.3 eV | acs.org |
| Electronegativity (χ) | Power of an atom to attract electrons | 3.8 to 4.2 eV | uctm.edu |
Molecular Docking Simulations for Ligand-Target Interactions in Pre-clinical, Non-human Protein Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, it is instrumental in screening virtual libraries of compounds against a specific protein target to identify potential inhibitors. For the this compound scaffold, docking studies can predict how it might interact with the active site of a target protein, such as a kinase or an enzyme from a pathogen. mdpi.com
For example, studies on related imidazo[4,5-c]pyridine derivatives have used molecular docking to explore their potential as antimicrobial agents by targeting enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase. nih.govresearchgate.net Similarly, imidazo[4,5-b]pyridine derivatives have been docked into the active site of Aurora A kinase to understand the structural requirements for inhibitory activity. nih.gov These simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, and provide a docking score that estimates the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. researchgate.net
Table 2: Example of Molecular Docking Results for an Imidazo[4,5-b]pyridine Derivative against S. aureus Tyrosyl-tRNA Synthetase This table is illustrative of the data generated in a molecular docking study.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine-5-thione derivative | S. aureus Tyrosyl-tRNA Synthetase | -9.37 | ASP-194, GLY-192, GLY-36, CYS-35 | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to assess the conformational changes of both the ligand and the protein and to confirm the stability of the binding mode. nih.gov
In a typical MD study, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of its atoms are calculated over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. These simulations can validate the interactions predicted by docking and provide a more refined estimate of binding affinity through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov
Quantum Chemical Characterization of Molecular Interactions and Physicochemical Parameters (e.g., pKa)
Quantum chemical methods are vital for accurately characterizing molecular properties that govern interactions and behavior in solution. A critical physicochemical parameter for any compound intended for biological application is its acid dissociation constant (pKa). The pKa value determines the protonation state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and ability to interact with a target protein.
Computational methods, often combining DFT with continuum solvation models (like PCM), can predict pKa values with high accuracy. researchgate.net Studies on related heterocyclic systems have shown an excellent agreement between computationally determined and experimentally measured pKa values. chemrxiv.orgacs.org For the this compound scaffold, calculations would focus on the basicity of the different nitrogen atoms—in the pyridine (B92270) ring and the imidazole ring—to predict which sites are protonated at physiological pH. mdpi.com This information is crucial for understanding its interactions with biological macromolecules.
Mechanistic Insights from Theoretical Reaction Pathway Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, theoretical analysis can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds. acs.org
For the synthesis of imidazo[4,5-c]pyridines and their isomers, theoretical studies can help optimize reaction conditions and predict the feasibility of different synthetic routes. For example, computational analysis of the cyclization of diaminopyridines with aldehydes or other reagents can reveal the step-by-step process of ring formation. mdpi.comnih.gov Such studies can explain regioselectivity, where one isomer is formed preferentially over another, and guide the development of more efficient and selective synthetic methods. acs.orgnih.gov
Theoretical Evaluation for Advanced Material Applications (e.g., Nonlinear Optical Materials)
The unique electronic properties of conjugated heterocyclic systems like imidazo[4,5-c]pyridines make them candidates for advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials have applications in technologies such as optical switching and frequency conversion. Computational methods, including DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). ymerdigital.com
Theoretical studies on various imidazopyridine derivatives have shown that their NLO response can be tuned by introducing electron-donating and electron-withdrawing groups to the core structure. researchgate.netresearchgate.net These calculations can screen potential candidates and guide the design of new molecules with enhanced NLO properties, accelerating the discovery of novel materials for optoelectronic applications. scispace.comnih.gov
Table 3: Example of Calculated NLO Properties for Styryl Dyes Based on an Imidazo[1,2-a]pyridine (B132010) Core This table illustrates the type of data generated from theoretical NLO studies on related heterocyclic systems.
| Compound Type | Calculation Method | Intrinsic First Hyperpolarizability (β) Range | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based styryl dyes | DFT (B3LYP/6-311+G(d,p)) | 0.0269 - 0.0324 | ymerdigital.com |
In Silico Predictions of Drug-likeness Parameters
In the early stages of drug discovery, in silico methods are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. These predictions help to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. documentsdelivered.comfrontiersin.org
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools can quickly calculate these properties for this compound and its derivatives. researchgate.net Studies on related imidazopyridine scaffolds have utilized these predictions to design new analogues with improved drug-like properties, ensuring better potential for oral absorption and membrane permeability. nih.govnih.govnih.gov
Table 4: Predicted Drug-Likeness Parameters for 3H-imidazo[4,5-c]pyridine Parameters calculated using computational models. The values indicate a high potential for drug-likeness.
| Parameter | Predicted Value | Lipinski's Rule Guideline | Reference |
|---|---|---|---|
| Molecular Weight | 134.15 g/mol | ≤ 500 | uni.lu |
| XlogP (Lipophilicity) | 0.4 | ≤ 5 | uni.lu |
| Hydrogen Bond Donors | 2 | ≤ 5 | Calculated from structure |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Calculated from structure |
Applications of 3h Imidazo 4,5 C Pyridin 6 Amine in Chemical Synthesis and Molecular Design
Utility as Privileged Scaffolds and Building Blocks in Organic Synthesis
The imidazo[4,5-c]pyridine nucleus is recognized as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows molecules built upon this framework to interact with a wide range of biological targets. nih.govacs.org This has led to its extensive use as a foundational building block for synthesizing new therapeutic agents. nih.gov Researchers have developed imidazopyridine derivatives with a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.net
The versatility of the scaffold allows for substitutions at various positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of the resulting compounds. For instance, derivatives have been developed as potent and selective inhibitors for critical cellular targets like the protein kinase Akt and VEGFR-2 kinase. nih.govnih.gov The imidazopyridine framework is a key component in compounds designed as nonbenzodiazepine anticonvulsants, anxiolytics, and cardiotonic agents. acs.org This wide-ranging biological relevance underscores its importance as a core structure in modern drug design and organic synthesis. nih.govresearchgate.net
Role as Key Intermediates in the Synthesis of Complex Natural Products and Analogues
While the direct use of 3H-imidazo[4,5-c]pyridin-6-amine as an intermediate in the total synthesis of complex natural products is not extensively documented, the imidazopyridine scaffold is crucial for creating synthetic analogues of biologically important molecules. acs.org Synthetic strategies often involve constructing the imidazole (B134444) ring onto a pre-existing pyridine (B92270) derivative. acs.org However, less common but effective methods build the pyridine ring onto a substituted imidazole, offering alternative pathways to these valuable structures. acs.org
These intermediates are vital for developing novel compounds that mimic or antagonize the function of natural ligands. For example, they are used to synthesize antagonists for biological receptors such as angiotensin II and thromboxane (B8750289) A2. acs.org The ability to generate diverse analogues from an imidazopyridine core allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery. nih.gov
Integration into Molecular Libraries for High-Throughput Screening in Drug Discovery Research
The concept of diversity-oriented synthesis is central to modern drug discovery, aiming to create large collections of structurally diverse small molecules for biological screening. researchgate.net Given its status as a privileged scaffold, the imidazo[4,5-c]pyridine core is an ideal candidate for inclusion in molecular libraries for High-Throughput Screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds against specific biological targets to identify new lead structures. researchgate.net
Fast methods for producing libraries based on fused 2-substituted imidazopyridines have been developed, for example, using microwave-assisted heating on a silica (B1680970) gel support. nih.gov Furthermore, innovative approaches like collaborative virtual screening have been employed to explore and expand libraries based on similar scaffolds, such as imidazo[1,2-a]pyridines. nih.govscispace.com This in silico probing of large compound databases, followed by targeted synthesis, accelerates the identification of active chemotypes and informs the development of new drug candidates. scispace.com The inclusion of this compound and its derivatives in such libraries enhances their chemical diversity and increases the probability of discovering novel bioactive agents.
Design of Purine (B94841) Bioisosteres and Other Heterocyclic Analogues
A primary application of the 3H-imidazo[4,5-c]pyridine scaffold is in the design of purine bioisosteres. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Due to the close structural similarity between the imidazopyridine ring system and naturally occurring purines, these compounds can readily interact with the enzymes and receptors that purines target. nih.govacs.orgmdpi.com
This mimicry allows medicinal chemists to design molecules that can modulate the activity of purinergic receptors or enzymes involved in purine metabolism. Appropriately substituted imidazo[4,5-b]pyridines, an isomeric form, have shown high affinity for A1 adenosine (B11128) receptors. acs.org By replacing the purine core with an imidazo[4,5-c]pyridine scaffold, it is possible to create novel kinase inhibitors, antiviral agents, and other therapeutics with improved properties, such as enhanced selectivity, better metabolic stability, or different pharmacokinetic profiles. nih.govnih.gov
Development of Novel Chemical Methodologies and Reagents
The importance of the imidazopyridine scaffold has spurred the development of novel and efficient synthetic methodologies for its construction. These methods provide chemists with powerful tools to access a wide range of derivatives. nih.govacs.org Traditional methods often rely on the condensation of a diaminopyridine with a carboxylic acid or its derivative, sometimes using polyphosphoric acid and heat. nih.gov More recent innovations have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. researchgate.netacs.org
Several modern synthetic strategies have been reported, as summarized in the table below.
| Methodology | Reactants | Reagents/Conditions | Outcome | Reference(s) |
| Reductive Cyclization | Aldehydes and 2-nitro-3-aminopyridine | Na₂S₂O₄ (sodium dithionite) | One-step synthesis of 3H-imidazo[4,5-b]pyridines. | nih.gov |
| Catalyzed Condensation | 3,4-diaminopyridine (B372788) and orthoformate | Ytterbium triflate (catalyst) | Efficient synthesis of imidazo[4,5-c]pyridine. | nih.gov |
| Microwave-Assisted Synthesis | 2-amino-3-hydroxypyridine (B21099) and carboxylic acids | Silica gel support, microwave irradiation (100 W) | Rapid, moderate-to-good yields of 2-substituted imidazo[4,5-b]pyridines. | nih.gov |
| Tandem One-Pot Reaction | 2-chloro-3-nitropyridine (B167233) and primary amines | H₂O-IPA medium, Zn, HCl, then aldehydes | Rapid, one-pot synthesis of disubstituted imidazo[4,5-b]pyridines. | acs.org |
| Pyridine Ring Formation | 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Synthesis of 3H-imidazo[4,5-b]pyridines from an imidazole precursor. | acs.orgacs.org |
| DMSO-Mediated Cyclization | 2,3-diaminopyridines and benzaldehydes | Na₂S₂O₅ in DMSO | Preparation of 2-phenyl-substituted imidazo[4,5-b]pyridines. | mdpi.com |
These methodologies facilitate the rapid construction of the core skeleton and the introduction of diverse substituents, enabling the creation of novel reagents and compound libraries for further research. acs.orgacs.org
Application in Materials Science, including Corrosion Inhibition
Beyond pharmaceuticals, the unique structural and electronic properties of imidazopyridine derivatives make them suitable for applications in materials science. acs.org One notable application is in the field of corrosion inhibition. A study investigating 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine demonstrated that it serves as an efficient corrosion inhibitor for mild steel in a hydrochloric acid solution. najah.edu
The inhibitor molecules can adsorb onto the metal surface, forming a protective film that reduces the rate of corrosion. najah.edu The study found that the inhibition efficiency increased with the concentration of the imidazopyridine derivative. najah.edu Such compounds can be added to industrial systems like water tanks and pipelines or incorporated into protective coatings. najah.edu The effectiveness of the imidazo[4,5-b]pyridine derivative in this role suggests that the broader class of imidazopyridines, including the this compound scaffold, holds significant potential for the development of new, environmentally friendly corrosion inhibitors. najah.edu
Biophysical Characterization and Molecular Mechanism Elucidation in Vitro
Ligand-Receptor Interaction Studies at the Molecular Level (In Vitro)
The imidazo[4,5-c]pyridine scaffold, the core of 3H-imidazo[4,5-c]pyridin-6-amine, is recognized for its capacity to engage in diverse intermolecular interactions, including hydrogen bonding, π–π stacking, and coordination with metal ions. mdpi.com This versatility enables its derivatives to bind to a range of biological receptors. The structural resemblance to natural purines allows these compounds to interact with biomolecules that normally bind adenine (B156593) or guanine (B1146940). mdpi.com
Derivatives of the isomeric imidazo[4,5-b]pyridine have been identified as positive allosteric modulators of the GABAA receptor and as antagonists of the calcitonin gene-related peptide receptor. nih.gov More specifically, studies on imidazo[4,5-c]pyridin-2-one derivatives have revealed their ability to act as inhibitors of Src family kinases (SFKs). nih.gov Molecular dynamics simulations have shown that these compounds can occupy the ATP binding site of kinases like Src and Fyn. nih.gov The design of these inhibitors often involves replacing the pyrazole (B372694) ring of known kinase inhibitors with an imidazolone (B8795221) ring, creating a new hinge-binding region, the imidazo[4,5-c]pyridin-2-one core. nih.gov The precise nature of the interaction is influenced by the electronic properties and protonation state of the heterocyclic system, with density functional theory (DFT) calculations helping to predict the most likely binding conformations. mdpi.com
Nucleic Acid Binding and Interaction Studies (e.g., DNA, RNA) in Solution
The 7-deazaguanine (B613801) moiety, which is structurally analogous to the 3H-imidazo[4,5-c]pyridine core, is a critical component in understanding the nucleic acid interactions of this compound class. The replacement of the N7 nitrogen of guanine with a carbon atom fundamentally alters its interaction potential. nih.gov While 7-deazaguanine can form standard Watson-Crick base pairs with cytosine, it is incapable of forming Hoogsteen base pairs in the major groove of DNA. nih.govresearchgate.net This distinction is crucial as it prevents the formation of certain secondary structures like G-quadruplexes and removes a potential hydrogen-bond acceptor site often used to probe ligand-DNA interactions. nih.govnih.gov
In vitro studies have demonstrated that 7-deazaguanine derivatives can be incorporated into both DNA and RNA. asm.org This incorporation is sometimes mediated by enzymes like tRNA-guanine transglycosylases (TGTs), which can exchange a guanine base in a nucleic acid strand for a 7-deazaguanine precursor, such as 7-cyano-7-deazaguanine (preQ₀). nih.gov
Detailed biophysical analyses of DNA oligomers containing a 7-deazaguanine–cytosine base pair have been conducted using a variety of techniques, including ultraviolet thermal melting, differential scanning calorimetry (DSC), circular dichroism (CD), and nuclear magnetic resonance (NMR). nih.gov These studies revealed that the substitution of guanine with 7-deazaguanine has a discernible effect on the dynamic structure of the DNA, likely mediated by changes in the organization of water and cations in the major groove. nih.gov The interaction modes of such small molecules with DNA are typically classified as intercalation (inserting between base pairs) or groove binding, driven by electrostatic forces, hydrogen bonding, and van der Waals interactions. oup.com
Enzymatic Activity Modulation and Inhibition Mechanisms in Cell-Free Systems (In Vitro)
Cell-free enzymatic assays provide a controlled environment to study the direct interaction between a compound and a target enzyme, devoid of cellular uptake and metabolism complexities. frontiersin.orgmdpi.com For these assays, it is often beneficial to use cell extracts from genetically modified strains to remove enzymatic activities that could degrade components of the reaction. nih.gov
Derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of several enzyme classes. A series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as a new class of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors. nih.gov Similarly, imidazo[4,5-c]pyridin-2-one derivatives have shown significant inhibitory activity against Src family kinases (SFKs). nih.gov
Inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, has also been observed. One imidazo[4,5-c]pyridine derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 8.6 nM against PARP. nih.gov The isomeric imidazo[4,5-b]pyridines have also been evaluated against a panel of enzymes, showing inhibitory potential against targets like carbonic anhydrase-II and various glucosidases. researchgate.net
The table below summarizes the in vitro enzymatic inhibition data for selected imidazo[4,5-c]pyridine and related deazapurine derivatives from cell-free assays.
| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridine derivative (Compound 9) | PARP | 8.6 nM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1d) | Src Kinase | 0.45 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1d) | Fyn Kinase | 0.14 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | Src Kinase | 0.12 µM | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | Fyn Kinase | 0.04 µM | nih.gov |
| 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones | VEGFR-2 Kinase | Activity evaluated | nih.gov |
Cellular Pathway Modulation in Pre-clinical In Vitro Models
Pre-clinical in vitro models, which range from 2D cell cultures to more complex 3D organoids, are essential for understanding how a compound affects cellular pathways in a more physiologically relevant context. nih.govrouken.bio These models allow for the investigation of complex processes like cell-to-cell communication and drug penetration. rouken.bio
Imidazopyridine derivatives have been shown to influence a multitude of cellular pathways critical for the survival and proliferation of cancer cells. nih.gov For instance, certain derivatives can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway through phosphorylation. This pathway is a central regulator of inflammation and immune responses. The activation of the NLRP3 inflammasome, which is often primed by NF-κB signaling, is another key inflammatory pathway that can be modulated. dovepress.com
The incorporation of 7-deazaguanine modifications into nucleic acids can also modulate cellular pathways at the level of translation by fine-tuning translation efficiency and altering codon-anticodon interactions. asm.org In the context of cancer, various imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative activity in a range of human cancer cell lines.
The table below presents findings on the antiproliferative activity of selected imidazo[4,5-c]pyridine analogs in preclinical in vitro cell models.
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4,6-diamino-3-iodo-1-(β-d-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 8) | A549 (Human Lung Carcinoma) | 7.68 µM | mdpi.com |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | U87 (Glioblastoma) | Effective activity reported | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | U251 (Glioblastoma) | Effective activity reported | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | T98G (Glioblastoma) | Effective activity reported | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-imidazo[4,5-c]pyridin-6-amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted pyridine precursors with nitriles or amidines under acidic conditions. For example, Janssens et al. (1985) reported the use of 4-piperidinyl derivatives to form the imidazo[4,5-b]pyridine core via thermal cyclization . To optimize purity, employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm purity (>95%) using LC-MS and validate structural integrity via -NMR and -NMR.
Q. How can the structure of this compound be unambiguously confirmed?
- Methodological Answer : Use X-ray crystallography for definitive confirmation. Programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) are industry standards for resolving tautomeric ambiguities, such as distinguishing between this compound and its 1H tautomer . Pair crystallographic data with spectroscopic methods: -NMR should show characteristic aromatic protons at δ 7.8–8.2 ppm, while -NMR resolves carbons adjacent to the amine group (~150 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example, Galapagos NV’s JAK inhibitor (WO 2013117645) uses an N-ethyl substituent to enhance kinase selectivity, while unsubstituted analogs show off-target effects . To resolve contradictions:
- Conduct dose-response curves across multiple cell lines (e.g., HEK293, THP-1).
- Compare IC values under standardized ATP concentrations (e.g., 10 μM ATP for kinase assays).
- Validate target engagement using cellular thermal shift assays (CETSA) .
Q. How can computational modeling guide the design of this compound analogs for anti-inflammatory applications?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into JAK2 or IRAK4 catalytic domains can predict binding modes. For instance, SAMUMED’s anti-inflammatory patent (US 20170260179) highlights the importance of hydrogen bonding between the imidazole NH and kinase hinge residues (e.g., Leu855 in JAK2) . Use density functional theory (DFT) to optimize substituent electronics (e.g., electron-withdrawing groups at C2 improve binding affinity by ~20%). Validate predictions via SPR (surface plasmon resonance) for kinetic binding analysis .
Q. What experimental designs mitigate challenges in studying tautomerism in this compound?
- Methodological Answer : Tautomerism between 3H and 1H forms complicates structure-activity relationships. To address this:
- Use deuterated solvents in NMR (e.g., DMSO-d) to stabilize specific tautomers.
- Perform pH-dependent UV-Vis spectroscopy (e.g., pKa determination) to identify dominant tautomers under physiological conditions.
- Synthesize methylated analogs (e.g., N1-methyl derivatives) to lock the tautomeric state for comparative bioactivity studies .
Data Analysis and Validation
Q. How should researchers interpret conflicting crystallographic data for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Contradictions may stem from resolution limits or disorder. For example, RCSB PDB entry YJX (ligand: 1-(3H-imidazo[4,5-c]pyridin-2-yl)-dihydropyrido-isoindolone) shows electron density ambiguities at the imidazole ring. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
